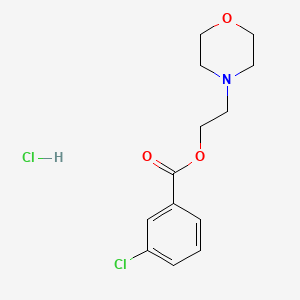![molecular formula C16H16N4O B6084151 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide](/img/structure/B6084151.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Bz-423, and it has been found to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Bz-423 involves the inhibition of the mitochondrial permeability transition pore (mPTP), which is a key regulator of cell death. By inhibiting the mPTP, Bz-423 prevents the release of pro-apoptotic factors from the mitochondria, which leads to the inhibition of cell death. Bz-423 has also been found to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Bz-423 has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Bz-423 has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, Bz-423 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Bz-423 is its specificity for the mPTP. This makes it a valuable tool for studying the role of the mPTP in cell death and disease. However, one of the limitations of Bz-423 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Bz-423. One area of interest is the development of more potent analogs of Bz-423 that can be used for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the role of the Nrf2 pathway in the anti-inflammatory and anti-cancer effects of Bz-423. Additionally, there is a need for more studies on the safety and toxicity of Bz-423, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, Bz-423 is a promising compound that has potential therapeutic applications for the treatment of inflammatory diseases and cancer. Its specificity for the mPTP makes it a valuable tool for studying the role of the mPTP in cell death and disease. Further research is needed to fully understand the biochemical and physiological effects of Bz-423, as well as its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of Bz-423 involves the reaction of 2-(1H-benzimidazol-1-yl)acetic acid with 3-bromomethylpyridine in the presence of a base. The resulting product is then treated with propanoyl chloride to form N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide. The purity of the compound is usually determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Bz-423 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Bz-423 has also been found to have anti-cancer properties, and it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-15(21)18-10-12-6-5-9-17-16(12)20-11-19-13-7-3-4-8-14(13)20/h3-9,11H,2,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVYHXLHZQEVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)
![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)
![4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B6084096.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6084122.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)

![1-cyclohexyl-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084156.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084168.png)